molecular formula C6H9BrO B110694 4-Bromocyclohexanone CAS No. 22460-52-2

4-Bromocyclohexanone

Cat. No.: B110694
CAS No.: 22460-52-2
M. Wt: 177.04 g/mol
InChI Key: OMCGWSBEIHGWOH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Bromocyclohexanone is an organic compound with the molecular formula C6H9BrO. It is a brominated derivative of cyclohexanone, characterized by the presence of a bromine atom at the fourth position of the cyclohexanone ring. This compound is commonly used as a building block in organic synthesis due to its reactivity and versatility.

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Bromocyclohexanone can be synthesized through the bromination of cyclohexanone. The process typically involves the use of bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The reaction is carried out under controlled conditions to ensure selective bromination at the fourth position of the cyclohexanone ring.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to maintain precise control over reaction conditions. This ensures high yield and purity of the product. The use of advanced purification techniques such as distillation and recrystallization further enhances the quality of the compound.

Chemical Reactions Analysis

Types of Reactions: 4-Bromocyclohexanone undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as hydroxide (OH-) or amine (NH2-) groups.

    Reduction Reactions: The carbonyl group (C=O) can be reduced to a hydroxyl group (C-OH) using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Oxidation Reactions: The compound can be oxidized to form this compound oxime or other derivatives using oxidizing agents like hydrogen peroxide (H2O2).

Common Reagents and Conditions:

    Substitution: Nucleophiles such as sodium hydroxide (NaOH) or ammonia (NH3) in aqueous or alcoholic solutions.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents like ether or tetrahydrofuran (THF).

    Oxidation: Hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) in acidic or basic conditions.

Major Products:

    Substitution: 4-Hydroxycyclohexanone, 4-Aminocyclohexanone.

    Reduction: 4-Bromocyclohexanol.

    Oxidation: this compound oxime.

Scientific Research Applications

4-Bromocyclohexanone is widely used in scientific research due to its reactivity and versatility. Some of its applications include:

    Chemistry: Used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: Employed in the study of enzyme-catalyzed reactions and metabolic pathways involving brominated compounds.

    Medicine: Investigated for its potential use in the development of new drugs and therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

4-Bromocyclohexanone can be compared with other brominated cyclohexanones and cyclohexanone derivatives:

    Cyclohexanone: Lacks the bromine atom, making it less reactive towards nucleophiles.

    4-Chlorocyclohexanone: Similar in structure but with a chlorine atom instead of bromine, leading to different reactivity and properties.

    4-Fluorocyclohexanone: Contains a fluorine atom, which significantly alters its chemical behavior compared to this compound.

Uniqueness: The presence of the bromine atom at the fourth position in this compound imparts unique reactivity and properties, making it a valuable compound in organic synthesis and research.

Comparison with Similar Compounds

  • Cyclohexanone
  • 4-Chlorocyclohexanone
  • 4-Fluorocyclohexanone

Properties

IUPAC Name

4-bromocyclohexan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9BrO/c7-5-1-3-6(8)4-2-5/h5H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMCGWSBEIHGWOH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)CCC1Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00464683
Record name 4-Bromocyclohexanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00464683
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22460-52-2
Record name 4-Bromocyclohexanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00464683
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-bromocyclohexan-1-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Bromocyclohexanone
Reactant of Route 2
4-Bromocyclohexanone
Reactant of Route 3
Reactant of Route 3
4-Bromocyclohexanone
Reactant of Route 4
4-Bromocyclohexanone
Reactant of Route 5
4-Bromocyclohexanone
Reactant of Route 6
4-Bromocyclohexanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.